N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole ring and a furan-containing carboxamide group. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, while the furan-2-ylmethyl group contributes to lipophilicity and target interactions .
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c20-13(15-7-9-3-2-6-21-9)12-10-4-1-5-11(10)22-14(12)19-8-16-17-18-19/h2-3,6,8H,1,4-5,7H2,(H,15,20) |
InChI Key |
HIFIACQQXRIULL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
The cyclopenta[b]thiophene core is efficiently synthesized via microwave irradiation using N,N-dimethylacrylamide and thiophene in dichloroethane with trifluoromethanesulfonic anhydride as a catalyst. Optimal conditions (400 W, 80–90°C, 15–20 min) yield 5,6-dihydrocyclopenta[b]thiophene-4-ketone with 85% efficiency, reducing side reactions compared to conventional heating.
Table 1: Microwave vs. Conventional Synthesis of Cyclopenta[b]thiophene-4-ketone
Functionalization at the 3-Position
The ketone at the 4-position is oxidized to a carboxylic acid using KMnO4 in acidic conditions, followed by conversion to the acid chloride via thionyl chloride. Subsequent amidation with furan-2-ylmethylamine (generated from furfurylamine and triethylamine) yields the 3-carboxamide intermediate.
Introduction of the 1H-Tetrazol-1-yl Group
Bromoacetylation of the Thiophene Ring
The 2-position of the cyclopenta[b]thiophene is brominated using N-bromosuccinimide (NBS) in CCl4 under radical initiation. Alternatively, direct bromoacetylation is achieved by treating 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with bromine in dioxane-ether at 0–5°C.
Tetrazole Coupling via Nucleophilic Substitution
The brominated intermediate reacts with 1H-tetrazole in the presence of CuI and K2CO3 in DMF at 100°C for 12 h, introducing the tetrazole moiety at the 2-position. This method achieves 70–75% yield, with purification via flash chromatography (cyclohexane/EtOAc, 7:3).
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 2-Bromo derivative | CuI, K2CO3, DMF, 100°C | 72 |
| Palladium-catalyzed | PdCl2, FeCl2, 80°C | 68 |
Final Assembly of N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Carboxamide Formation
The 3-carboxylic acid intermediate is activated as an acyl chloride using thionyl chloride and coupled with furan-2-ylmethylamine in pyridine. The reaction proceeds at room temperature for 16 h, yielding the target carboxamide after purification via recrystallization (35–57% yield).
Optimization of Reaction Conditions
-
Solvent Selection : Dichloroethane minimizes side reactions compared to n-hexane.
-
Catalyst Loading : Trifluoromethanesulfonic anhydride (1 equiv) enhances cyclization efficiency.
-
Microwave Parameters : Power >400 W reduces reaction time but risks decomposition.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetrazole ring may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds

Key Observations :
- Tetrazole vs. Cyano Groups: Compound 24 (cyano-substituted) exhibits potent antiproliferative activity against MCF7 cells, likely via ATP-binding site inhibition in tyrosine kinases .
- Furan vs. Carbazole/Coumarin : The furan-2-ylmethyl carboxamide in the target compound offers moderate lipophilicity (estimated logP ~3.8), balancing solubility and membrane permeability. In contrast, Y043-6254’s carbazole group increases molecular weight (434.52) and logP (3.8288), possibly reducing solubility .
- Synthetic Flexibility : highlights the feasibility of modifying the cyclopenta[b]thiophene scaffold, as seen in ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives .
Physicochemical and Pharmacokinetic Properties
- Tetrazole Stability : Tetrazoles are metabolically stable compared to carboxylic acids, reducing susceptibility to enzymatic degradation .
- Derivatives with thiophene (e.g., C12 in ) or pyrimidine (e.g., Compound 24) substituents might offer better metabolic stability .
- logP and Solubility : The target compound’s estimated logP (~3.8) aligns with drug-like properties, though its solubility (logSw ≈ -4.5, inferred from Y043-6254) may require formulation optimization .
Mechanistic Insights
- Kinase Inhibition : Compounds like 24 and 25 inhibit ATP-binding sites in tyrosine kinases, mirroring gefitinib and dasatinib . The target compound’s tetrazole could enhance competitive binding via hydrogen bonding with kinase residues.
- Antiproliferative Potential: While direct data on the target compound is lacking, structural analogs with tetrazole or cyano groups show sub-40 nM IC50 values, suggesting high potency .
Biological Activity
N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of tetrazole derivatives. A notable study describes the synthesis of several derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which serves as a precursor to the target compound. The synthesis typically yields compounds with moderate to high efficiency (79% to 92%) and involves key reactions that replace thiourea structures with tetrazole scaffolds .
Table 1: Synthetic Yields of Related Tetrazole Derivatives
| Compound | Yield (%) |
|---|---|
| 1 | 85 |
| 2 | 90 |
| 3 | 79 |
| 4 | 92 |
Antimicrobial Activity
The biological evaluation of this compound has demonstrated significant antimicrobial properties. In vitro studies have shown that this compound exhibits potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
Research indicates that the compound's MIC values vary across different bacterial strains. For instance, certain derivatives have shown MIC values ranging from 2 µg/mL to 256 µg/mL against clinical isolates of Staphylococcus epidermidis and other pathogens .
Table 2: MIC Values Against Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. epidermidis T 5501 | 2 |
| S. aureus | 16 |
| E. coli | 32 |
| P. aeruginosa | 64 |
Cytotoxicity Studies
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects against human cancer cell lines using the MTT assay. Notably, it was found to be non-cytotoxic against normal cell lines (HaCaT), indicating a favorable safety profile for potential therapeutic applications .
Case Studies
A recent study highlighted the effectiveness of a specific derivative of the compound in inhibiting the growth of clinical strains of Staphylococcus epidermidis at concentrations as low as 4 µg/mL . This derivative was particularly effective against resistant strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular metabolism through inhibition of key enzymes involved in these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

